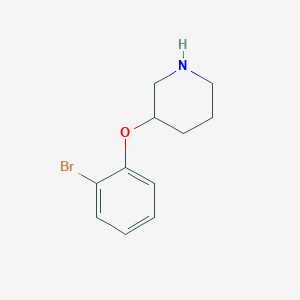

3-(2-Bromophenoxy)piperidine

Description

3-(2-Bromophenoxy)piperidine is a piperidine derivative featuring a bromophenoxy substituent at the 3-position of the six-membered heterocyclic ring. Piperidine scaffolds are widely utilized in pharmaceutical chemistry due to their conformational flexibility, hydrogen-bonding capabilities, and compatibility with biological targets. The bromophenoxy group introduces steric bulk and electron-withdrawing effects, which can modulate receptor binding, metabolic stability, and physicochemical properties.

Properties

IUPAC Name |

3-(2-bromophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGHCQBPMAMGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591709 | |

| Record name | 3-(2-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954223-02-0 | |

| Record name | 3-(2-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenoxy)piperidine typically involves the reaction of 2-bromophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage between the bromophenyl group and the piperidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of 3-(2-Bromophenoxy)piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenoxy)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed:

Nucleophilic Substitution: Various substituted piperidine derivatives.

Oxidation: N-oxides and other oxidized products.

Reduction: Reduced phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenoxy)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenoxy)piperidine involves its interaction with specific molecular targets. The bromophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific physiological effects. The piperidine ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

Key Research Findings and Implications

- Position-Specific Effects: Substituents at the 3-position of piperidine (e.g., bromophenoxy) enhance target engagement by aligning with hydrophobic binding pockets, as observed in sigma receptor ligands .

- Chiral Centers: Asymmetric substitution on piperidine (e.g., 3,5-disubstituted analogs) improves potency in PCAF inhibitors, suggesting that 3-(2-Bromophenoxy)piperidine’s stereochemistry could be critical .

- Contradictions : While some studies show minimal impact of alicyclic amine type on H3R affinity , others highlight significant differences between piperidine and pyrrolidine in 5-HT1A binding , underscoring target-dependent SAR.

Biological Activity

3-(2-Bromophenoxy)piperidine is an organic compound with the molecular formula CHBrNO. This compound features a piperidine ring connected to a bromophenyl group via an ether linkage, which imparts unique chemical properties and potential biological activities. Research has indicated that it plays a significant role in modulating enzyme and receptor functions, making it a subject of interest in medicinal chemistry and pharmacology .

Structure and Reactivity

The structure of 3-(2-Bromophenoxy)piperidine allows for various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.

- Oxidation : Can produce N-oxides or other oxidized products.

- Reduction : The bromophenyl group can be reduced to form phenyl derivatives.

Common Synthetic Routes

The synthesis typically involves the reaction of 2-bromophenol with piperidine in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) . The reaction conditions are optimized for higher yields and purity.

3-(2-Bromophenoxy)piperidine interacts with specific molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of various enzymes and receptors, leading to significant physiological effects .

Enzyme Inhibition Studies

Research has demonstrated that compounds similar to 3-(2-Bromophenoxy)piperidine exhibit inhibitory activity against specific enzymes. For example, studies on piperidine derivatives have shown their potential as farnesyltransferase inhibitors, which are crucial in cancer therapy .

Table 1: Summary of Biological Activities

| Compound | Target Enzyme/Receptor | IC Value | Biological Effect |

|---|---|---|---|

| 3-(2-Bromophenoxy)piperidine | Various enzymes | Not specified | Modulates enzyme functions |

| Piperidine Derivative X | Farnesyltransferase | 1.9 nM | Inhibits cancer cell proliferation |

| Piperidine Derivative Y | Cathepsin K | 13.52 µM | Inhibitory activity for osteoporosis treatment |

Case Studies

- Cathepsin K Inhibition : A study evaluated various piperidine derivatives for their inhibitory effects on cathepsin K, revealing that modifications to the piperidine structure could enhance biological activity significantly. The introduction of specific substituents improved binding affinity to the enzyme's active site .

- Anti-Bone Resorption Activity : In vitro studies demonstrated that certain piperidine derivatives exhibited anti-bone resorption properties comparable to established treatments for osteoporosis, indicating potential therapeutic applications .

Safety and Toxicology

Preliminary safety assessments suggest that compounds similar to 3-(2-Bromophenoxy)piperidine have acceptable toxicity profiles when administered at controlled doses. Further studies are required to establish comprehensive safety data.

Conclusion and Future Directions

The biological activity of 3-(2-Bromophenoxy)piperidine highlights its potential in pharmaceutical applications, particularly in enzyme modulation and as a precursor for drug development. Continued research into its mechanisms of action and structure-activity relationships will be essential for unlocking its full therapeutic potential.

Future studies should focus on:

- Detailed pharmacokinetic profiles.

- Long-term toxicity assessments.

- Exploration of additional biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.